2-Ethoxy-2-methylpropane-1-sulfonamide
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Overview
Description
2-Ethoxy-2-methylpropane-1-sulfonamide: is a versatile chemical compound with the molecular formula C6H15NO3S. It is known for its unique structural properties, which make it a valuable scaffold in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-2-methylpropane-1-sulfonamide typically involves the reaction of 2-ethoxy-2-methylpropane with sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and distillation, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and sodium methoxide are commonly employed.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Ethoxy-2-methylpropane-1-sulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. Its unique structure allows it to bind to active sites of enzymes, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
tert-Butanesulfinamide:
Propane, 2-ethoxy-2-methyl-: This compound shares a similar structural framework but differs in its functional groups and reactivity.
Uniqueness: 2-Ethoxy-2-methylpropane-1-sulfonamide stands out due to its unique combination of an ethoxy group and a sulfonamide moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-ethoxy-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3S/c1-4-10-6(2,3)5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFMCYXFHJSGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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